

Application Notes and Protocols for FR-190997 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: FR-190997

Cat. No.: B15570131

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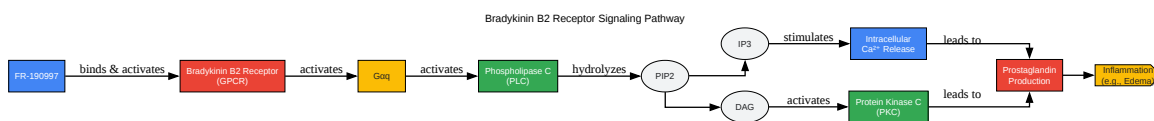
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of **FR-190997** for in vivo mouse studies, with a focus on the paw edema model. This document summarizes key experimental data, details established protocols, and visualizes the underlying signaling pathway and experimental workflows.

Mechanism of Action

FR-190997 is a non-peptide agonist selective for the bradykinin B2 receptor (B2R).^[1] Activation of the B2R, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in inflammatory processes, including the production of prostaglandins, which contribute to edema and hypotension.^[1]

Bradykinin B2 Receptor Signaling Pathway



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Caption: Signaling cascade initiated by **FR-190997** binding to the B2R.

Dosage and Administration

The primary established in vivo mouse model for **FR-190997** is the induction of paw edema. Data for other models, such as oncology, are currently limited to in vitro studies, although the anti-proliferative effects of **FR-190997** in breast cancer cell lines suggest potential for future in vivo cancer research.^{[2][3][4]}

Data Summary: FR-190997 in Mouse Paw Edema Model

Parameter	Details	Reference
Mouse Strain	ICR male mice	[1]
Administration Route	Subcutaneous (s.c.) injection into the right hind paw	[1]
Dosage Range	0.1, 0.3, and 0.9 nmol per paw	[1]
Injection Volume	30 µL	[1]
Vehicle/Solvent	Not specified in the primary study. For in vitro studies, Dimethyl Sulfoxide (DMSO) has been used. For other in vivo bradykinin B2 receptor peptide agonists, sterile phosphate-buffered saline (pH 7.4) has been utilized. It is recommended to perform solubility and stability tests to determine the optimal vehicle.	
Observed Effect	Dose-dependent paw edema, peaking at 15-30 minutes and lasting over 200 minutes.	[1]

Experimental Protocols

Protocol 1: FR-190997-Induced Paw Edema in Mice

This protocol is based on the methodology described by Ueno et al., 1999.[1]

Objective: To induce an acute inflammatory response in the mouse paw using **FR-190997** to study the effects of anti-inflammatory compounds.

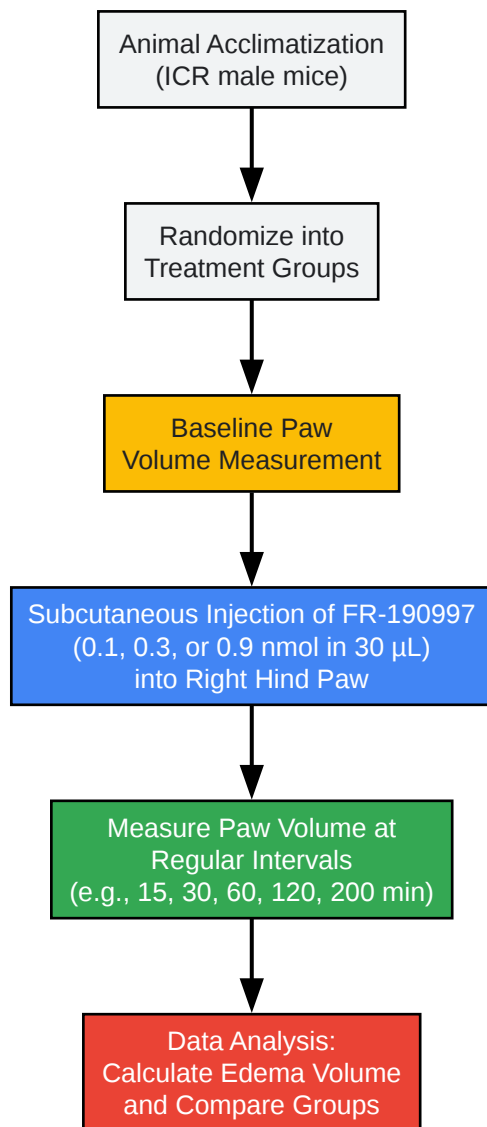
Materials:

- **FR-190997**

- ICR male mice
- Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, to be determined by solubility testing)
- 30 μ L syringes with fine-gauge needles (e.g., 30G)
- Pletysmometer or calipers for measuring paw volume/thickness

Experimental Workflow:

Experimental Workflow for FR-190997-Induced Paw Edema



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Caption: Step-by-step workflow for the mouse paw edema assay.

Procedure:

- Animal Preparation: Acclimatize ICR male mice to the laboratory environment for at least one week prior to the experiment.

- Preparation of **FR-190997** Solution: Prepare a stock solution of **FR-190997** in a suitable vehicle. The final concentration should be such that the desired molar amount (0.1, 0.3, or 0.9 nmol) is contained within a 30 μ L injection volume.
- Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
- Administration of **FR-190997**: Administer a 30 μ L subcutaneous injection of the **FR-190997** solution into the plantar surface of the right hind paw.
- Measurement of Paw Edema: At predetermined time points after the injection (e.g., 15, 30, 60, 120, and 200 minutes), measure the volume of the paw.
- Data Analysis: The degree of edema can be calculated as the increase in paw volume from the baseline measurement.

Pharmacokinetics:

Currently, there is no publicly available pharmacokinetic data for **FR-190997** in mice.

Researchers should consider conducting preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of **FR-190997** to optimize dosing schedules for longer-term studies.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available scientific literature. Researchers should conduct their own validation and optimization studies. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

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